1-Cyclopentyl-pyrrole-2,5-dione

Description

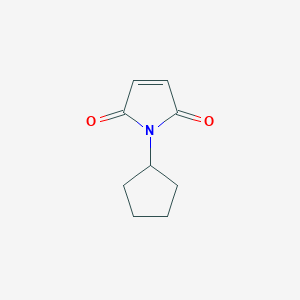

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-cyclopentylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-8-5-6-9(12)10(8)7-3-1-2-4-7/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAIIFHWFHOYMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363966 | |

| Record name | 1-cyclopentylpyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170866-05-4 | |

| Record name | 1-cyclopentylpyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Cyclopentyl Pyrrole 2,5 Dione

Classical and Established Synthetic Pathways

The most conventional and widely employed method for synthesizing N-substituted maleimides involves the reaction between maleic anhydride (B1165640) and a primary amine. researchgate.netund.edu This approach leverages readily available starting materials to construct the desired imide ring system.

Direct Dehydration Cyclization from Maleic Anhydride and Cyclopentylamine (B150401)

The reaction of maleic anhydride with cyclopentylamine is a direct and common route to 1-Cyclopentyl-pyrrole-2,5-dione. This transformation proceeds through the formation of an intermediate maleamic acid, which is subsequently cyclized via dehydration to yield the final imide product. arkat-usa.orgcibtech.org This process can be performed in either a two-step sequence or a one-pot protocol.

In the two-step approach, the synthesis is broken down into two distinct stages. The first step involves the reaction of maleic anhydride with cyclopentylamine at a relatively low temperature to form the corresponding N-cyclopentylmaleamic acid. This intermediate is typically stable and can be isolated and purified. The subsequent step involves the dehydration of the isolated maleamic acid to induce cyclization. This is commonly achieved by heating the amic acid in the presence of a dehydrating agent, such as acetic anhydride and a catalyst like sodium acetate, or by azeotropic removal of water using a suitable solvent like toluene. arkat-usa.org Most general methods for N-substituted maleimide (B117702) synthesis involve the reaction of an amine with maleic anhydride, followed by the dehydration of the intermediate maleamic acid, which is usually promoted by an acid. arkat-usa.org

For greater efficiency, one-step or "one-pot" protocols are often preferred. In this method, maleic anhydride and cyclopentylamine are heated together in a high-boiling point solvent, often with a catalyst. The intermediate maleamic acid is formed in situ and immediately undergoes thermal cyclization to the imide. The water generated during the reaction is continuously removed, typically by a Dean-Stark apparatus, to drive the equilibrium towards product formation. A similar one-step thermal dehydration method has been successfully applied to the synthesis of N-cyclohexylmaleimide, a structurally related compound. google.com In that synthesis, maleic anhydride and cyclohexylamine (B46788) were reacted in a solvent such as xylene or a toluene/xylene mixture, with a catalyst system, and heated to reflux to afford the product in high yield and purity. google.com

| Reactants | Solvent | Catalyst System | Temperature | Reaction Time | Yield | Purity |

|---|---|---|---|---|---|---|

| Maleic Anhydride, Cyclohexylamine | Xylene/Toluene | Phosphoric Acid/Cyclohexylamine/Vanadium Pentoxide | 100–150 °C | 2–8 hours | 65.4%–77.4% | 99.7% |

N-Alkylation Strategies Utilizing Parent Maleimide Scaffolds

Mitsunobu Reaction as a N-Alkylation Route

The Mitsunobu reaction provides a powerful and mild method for the N-alkylation of maleimide. organic-chemistry.org This reaction facilitates the conversion of a primary or secondary alcohol into an alkylated product with inversion of stereochemistry. youtube.comyoutube.com In the context of synthesizing this compound, maleimide would act as the acidic nucleophile, reacting with cyclopentanol (B49286) in the presence of a phosphine (B1218219) (typically triphenylphosphine (B44618), PPh₃) and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). youtube.comnih.gov

The reaction mechanism involves the initial formation of a phosphonium (B103445) intermediate from the reaction of triphenylphosphine and DEAD. organic-chemistry.org This intermediate activates the alcohol (cyclopentanol), making it a good leaving group. The maleimide anion then acts as the nucleophile, attacking the activated alcohol in an SN2 fashion to form the N-cyclopentylmaleimide product. youtube.com The reaction is known for its high yields under mild conditions, making it a valuable tool, especially in the synthesis of complex molecules. nih.gov

| Role | Reagent Example |

|---|---|

| Substrate | Maleimide |

| Alcohol | Cyclopentanol |

| Phosphine | Triphenylphosphine (PPh₃) |

| Azodicarboxylate | Diethylazodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) |

| Solvent | Tetrahydrofuran (THF), Dioxane |

Alkylation of Furan-Protected Maleimides

A significant challenge in the direct alkylation of maleimide is its propensity to undergo Michael addition reactions. To circumvent this, the double bond of the maleimide can be reversibly protected using a Diels-Alder reaction with furan (B31954). nih.gov This cycloaddition forms a stable but reversible furan-maleimide adduct, effectively masking the reactive double bond. mdpi.com

The synthesis proceeds in three main steps. First, maleimide reacts with furan in a Diels-Alder cycloaddition to form the exo-adduct. Second, the nitrogen of this furan-protected maleimide is alkylated with a suitable cyclopentyl electrophile, such as cyclopentyl bromide or iodide, typically in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF. Finally, the protecting furan group is removed via a retro-Diels-Alder reaction, which is induced by heating the N-alkylated adduct. researchgate.net This thermal deprotection regenerates the double bond, yielding the desired this compound. nih.govmdpi.com This strategy allows for the synthesis of N-substituted maleimides under conditions that might otherwise be incompatible with the unprotected maleimide double bond. nih.gov

| Step | Description | Typical Reagents/Conditions |

|---|---|---|

| 1. Protection | Diels-Alder reaction to mask the double bond. | Maleimide, Furan |

| 2. N-Alkylation | Alkylation of the protected imide nitrogen. | Cyclopentyl bromide, K₂CO₃, DMF |

| 3. Deprotection | Retro-Diels-Alder reaction to restore the double bond. | Heat |

Emerging and Environmentally Conscious Synthetic Innovations

The synthesis of this compound is increasingly benefiting from emerging technologies that prioritize efficiency, safety, and environmental sustainability. These innovative methods move away from traditional, often harsh, reaction conditions towards greener alternatives that reduce energy consumption, minimize waste, and eliminate the need for hazardous materials.

Microwave-Assisted Synthetic Protocols for Enhanced Reaction Efficiency

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, offering significant advantages over conventional heating methods for the production of pyrrole-2,5-dione derivatives. The direct transfer of heat to the reacting molecules under microwave irradiation leads to a rapid increase in temperature, resulting in dramatically reduced reaction times and often higher product yields. researchgate.net This efficiency stems from the specific interaction of microwave energy with polar molecules, creating localized superheating that can drive reactions to completion in a fraction of the time required by classical heating. researchgate.netbenthamscience.com

Research into the microwave-assisted synthesis of various pyrrole-2,5-dione analogs has demonstrated the protocol's effectiveness. nih.gov For instance, the reaction of anhydrides like furan-2,5-dione with primary amines can be completed much faster and with fewer unwanted side products. researchgate.net This method is particularly aligned with green chemistry principles as it often allows for the replacement of toxic, high-boiling point solvents with more environmentally benign options. researchgate.net The enhanced efficiency and cleaner reaction profiles make microwave irradiation a promising protocol for the synthesis of this compound.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrrole (B145914) Derivatives

| Feature | Conventional Heating | Microwave-Assisted Synthesis | Source(s) |

| Reaction Time | Hours to Days | Seconds to Minutes | researchgate.net, researchgate.net |

| Energy Consumption | High | Low | benthamscience.com |

| Product Yield | Moderate to Good | Good to Excellent | researchgate.net, nih.gov |

| Side Products | Often significant | Minimized | researchgate.net |

| Solvent Use | Often requires high-boiling, toxic solvents | Can use greener solvents or be solvent-free | researchgate.net |

Catalyst-Free and Solvent-Reduced Methodologies

A significant advancement in the green synthesis of pyrrole derivatives involves the development of catalyst-free and solvent-reduced (or solvent-free) reaction conditions. acs.org The Paal-Knorr reaction, a classic method for pyrrole synthesis involving the condensation of a 1,4-dicarbonyl compound with a primary amine, is inherently atom-economical, producing only water as a byproduct. acs.orgtandfonline.com Modern iterations of this reaction for N-substituted pyrroles have successfully eliminated the need for both catalysts and organic solvents. researchgate.net

In this approach, the neat reactants, such as a suitable dicarbonyl precursor and cyclopentylamine, are mixed directly. Without a solvent, reactant concentration is at its maximum, often leading to faster reaction rates. While some procedures may require heat, others can proceed at room temperature, albeit with longer reaction times. researchgate.net The elimination of catalysts simplifies the purification process, as there is no need to remove the catalytic agent from the final product, reducing waste and cost. researchgate.net Furthermore, avoiding volatile and often toxic organic solvents directly addresses major environmental and safety concerns in chemical manufacturing. acs.org

High Hydrostatic Pressure (HHP) Driven Cyclization Reactions

High Hydrostatic Pressure (HHP) is a novel activation method that has proven highly effective for accelerating catalyst- and solvent-free reactions, including the Paal-Knorr cyclization used to form pyrrole rings. researchgate.net By subjecting the reaction mixture to pressures significantly above atmospheric levels (e.g., up to 3.8 kbar), HHP can dramatically reduce the required reaction time from hours to mere seconds or minutes, while maintaining quantitative yields. researchgate.net

This remarkable acceleration is attributed to the large negative activation volume of the reaction, meaning the transition state occupies less volume than the reactants. According to the principles of physical chemistry, applying high pressure favors such reactions. This technique has been successfully applied to the synthesis of N-aryl pyrroles from hexane-2,5-dione and various anilines, demonstrating its broad applicability. researchgate.net The use of HHP provides a clear advantage for the synthesis of this compound, offering the potential for near-instantaneous product formation without the need for catalysts or solvents, representing a significant leap in synthetic efficiency. researchgate.net

Table 2: Effect of High Hydrostatic Pressure (HHP) on Paal-Knorr Reaction Time for N-Aryl Pyrrole Synthesis

| Reactant (Amine) | Condition | Reaction Time | Yield | Source(s) |

| Aniline | Atmospheric Pressure | 24 hours | Quantitative | researchgate.net |

| Aniline | HHP | 5 minutes | Quantitative | researchgate.net |

| 4-Ethylaniline | Atmospheric Pressure | 24 hours | Quantitative | researchgate.net |

| 4-Ethylaniline | HHP | 45 minutes | Quantitative | researchgate.net |

| n-Butylamine | Atmospheric Pressure | 10 minutes | Quantitative | researchgate.net |

| n-Butylamine | HHP | < 5 seconds | Quantitative | researchgate.net |

Note: The data above illustrates the principle of HHP on the Paal-Knorr reaction, which is directly applicable to the synthesis of this compound.

Integration of Green Chemistry Principles in Pyrrole-2,5-dione Synthesis

The synthesis of this compound is increasingly guided by the principles of Green Chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. conicet.gov.ar The methodologies discussed—microwave-assistance, catalyst-free/solvent-free conditions, and HHP activation—are all key examples of this integration.

The core objectives of green chemistry in this context include:

Waste Prevention: Catalyst-free and solvent-free methods, like the Paal-Knorr condensation, are designed to maximize atom economy and minimize byproducts, with water often being the only substance released. acs.orgtandfonline.com

Energy Efficiency: Microwave and HHP technologies significantly reduce energy consumption by drastically shortening reaction times compared to conventional heating methods. benthamscience.comresearchgate.net

Use of Safer Solvents and Auxiliaries: There is a strong emphasis on replacing toxic and volatile organic solvents with greener alternatives like water or, ideally, eliminating them entirely. researchgate.netresearchgate.net

Catalysis: When catalysts are necessary, the focus is on using highly efficient and recyclable heterogeneous catalysts, which are easily separated from the reaction mixture, rather than homogeneous catalysts that can be difficult to remove. researchgate.netnih.gov

By adopting these advanced synthetic strategies, the production of this compound can be achieved with a higher degree of efficiency, safety, and environmental responsibility, aligning the synthesis with the goals of sustainable chemical development. tandfonline.comconicet.gov.ar

Elucidation of Reactivity and Mechanistic Pathways of 1 Cyclopentyl Pyrrole 2,5 Dione

Pericyclic Reactions: Focus on Cycloadditions

Pericyclic reactions, a class of concerted reactions that proceed through a cyclic transition state, are central to the reactivity of 1-Cyclopentyl-pyrrole-2,5-dione, also known as N-cyclopentylmaleimide. Among these, cycloaddition reactions are particularly prominent, providing efficient routes to complex cyclic structures.

Diels-Alder Cycloadditions as Key Transformations.nih.govmasterorganicchemistry.com

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of the reactivity of this compound, which acts as a dienophile. nih.govyoutube.com This reaction involves the interaction of the electron-deficient π-system of the maleimide (B117702) ring with a conjugated diene, leading to the formation of a six-membered ring. masterorganicchemistry.comyoutube.com

This compound readily participates in Diels-Alder reactions with a variety of dienes. rsc.orgresearchgate.net The reaction of N-substituted maleimides, such as the cyclopentyl derivative, with dienes like furan (B31954) and its derivatives is a well-studied transformation. researchgate.netmdpi.com For instance, the reaction with furan derivatives typically proceeds under thermal conditions to yield the corresponding cycloadducts. mdpi.com The reactivity of the diene plays a significant role; for example, reactions with anthracene (B1667546) derivatives have also been explored, demonstrating the versatility of N-substituted maleimides as dienophiles. rsc.org The kinetics of these reactions are influenced by the nature of both the diene and the dienophile. mdpi.comnih.gov

The reaction between furfural (B47365) derivatives and maleimides highlights the feasibility of employing even less reactive dienes. rsc.org Studies on similar systems, like the reaction of N-phenylmaleimide with furan-containing polymers, have shown that the cycloaddition can be monitored using techniques like infrared spectroscopy. mdpi.com

Table 1: Examples of Diels-Alder Reactions with N-Substituted Maleimides

| Diene | Dienophile | Product | Reference |

| Furan | N-methylmaleimide | 3a,4,7,7a-tetrahydro-4,7-epoxy-1H-isoindole-1,3(2H)-dione, 2-methyl- | rsc.org |

| Anthracene | N-phenylmaleimide | 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid, N-phenylimide | rsc.org |

| 2,5-dimethylfuran | N-(4-chlorophenyl)maleimide | 1,3-dihydro-1,3-dioxo-4,7-epoxy-2H-isoindole-2-carboxylic acid, 4-chlorophenyl ester | researchgate.net |

| Furan-functionalized polystyrene | N-phenylmaleimide | Polystyrene-graft-(N-phenyl-3a,4,7,7a-tetrahydro-4,7-epoxy-1H-isoindole-1,3(2H)-dione) | mdpi.com |

This table is illustrative and features N-substituted maleimides similar to this compound to demonstrate the scope of the reaction.

The Diels-Alder reaction is often reversible, and the reverse reaction is termed the retro-Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com This process is favored at higher temperatures due to the positive entropy change associated with the formation of two molecules from one. masterorganicchemistry.commsu.edu The thermal reversibility of the furan/maleimide adduct is a well-documented phenomenon. mdpi.comvub.be

The retro-Diels-Alder reaction proceeds through the same concerted, pericyclic transition state as the forward reaction. masterorganicchemistry.com Evidence for this reversibility comes from the isomerization of endo and exo adducts at elevated temperatures, which is believed to occur through a retro-Diels-Alder/Diels-Alder sequence. wikipedia.org The stability of the Diels-Alder adduct plays a crucial role in the temperature at which the retro reaction becomes significant. For instance, adducts of furan undergo retro-Diels-Alder reactions at considerably lower temperatures than many other dienes because the reaction disrupts furan's aromaticity. masterorganicchemistry.com

Recent studies have also investigated the effect of mechanical force on the retro-Diels-Alder reaction, revealing that the reaction mechanism can shift from a concerted pathway to a two-step radical mechanism upon the application of force. acs.org This mechanochemical activation can lead to different reactivity patterns compared to thermal activation. acs.org

The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.orglibretexts.org When a cyclic diene reacts with a dienophile like this compound, two diastereomeric products, the endo and exo adducts, can be formed. libretexts.orgmasterorganicchemistry.com

Endo Selectivity : The endo product, where the substituent on the dienophile is oriented towards the diene-derived bridge, is often the kinetically favored product. masterorganicchemistry.com This preference is attributed to secondary orbital interactions between the π-system of the substituent and the developing π-bond in the transition state. With N-substituted maleimides, endo cycloadditions are frequently favored, sometimes exclusively, even with bulky N-substituents. rsc.org

Exo Selectivity : The exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance. masterorganicchemistry.com At higher temperatures, where the reaction becomes reversible, the product distribution can shift to favor the exo isomer. masterorganicchemistry.com

Regiochemical Outcomes : When both the diene and dienophile are unsymmetrical, the reaction can yield different regioisomers. masterorganicchemistry.comlibretexts.org The regioselectivity is governed by the electronic properties of the substituents on both reactants. masterorganicchemistry.comchemistrysteps.com Generally, the most electron-rich carbon of the diene aligns with the most electron-deficient carbon of the dienophile. chemistrysteps.com For 1-substituted dienes, the "ortho" (1,2) product is often favored, while 2-substituted dienes tend to give the "para" (1,4) product. masterorganicchemistry.com

The rate and equilibrium of the Diels-Alder reaction are significantly influenced by the electronic nature of the substituents on both the diene and the dienophile, as well as the reaction conditions. ijcrcps.com

Substituent Effects : The reaction is generally accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. libretexts.orgijcrcps.commasterorganicchemistry.com This is because these substituents decrease the HOMO-LUMO energy gap between the diene and dienophile, facilitating the reaction. ijcrcps.comlibretexts.org The N-cyclopentyl group on the pyrrole-2,5-dione ring has a relatively minor electronic effect compared to substituents on the diene or directly on the double bond of the maleimide. mdpi.com However, N-aryl maleimides have been observed to react faster than N-alkyl derivatives. mdpi.com

Reaction Conditions :

Temperature : Lower temperatures favor the formation of the kinetic product (often the endo adduct), while higher temperatures can lead to thermodynamic control and favor the more stable exo product through the retro-Diels-Alder reaction. nih.govmasterorganicchemistry.com

Solvent : The choice of solvent can influence the reaction rate and selectivity. mdpi.com

Catalysis : Lewis acids can catalyze the Diels-Alder reaction by coordinating to the carbonyl groups of the dienophile, making it more electron-deficient and thus more reactive. libretexts.orgosti.gov This can lead to significant rate accelerations. osti.gov

Table 2: Influence of Substituents on Diels-Alder Reaction Feasibility

| Diene Substituent (Position) | Dienophile Substituent | HOMO-LUMO Gap (qualitative) | Reaction Feasibility | Reference |

| Electron-donating (e.g., -CH₃, -NH₂) | Electron-withdrawing (e.g., -NO₂) | Decreased | Increased | ijcrcps.com |

| Electron-withdrawing | Electron-donating | Decreased (Inverse demand) | Increased | ijcrcps.com |

| None | None | Larger | Lower | ijcrcps.com |

This table provides a general overview based on Frontier Molecular Orbital Theory.

1,3-Dipolar Cycloaddition Reactions.wikipedia.org

Beyond the Diels-Alder reaction, this compound can also participate in 1,3-dipolar cycloadditions. nih.gov This type of reaction involves a 1,3-dipole reacting with a dipolarophile (in this case, the maleimide) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.orgnumberanalytics.com

The maleimide double bond serves as an effective dipolarophile due to its electron-deficient nature. These reactions are typically concerted, pericyclic processes. organic-chemistry.org Examples of 1,3-dipoles that can react with maleimides include azides, nitrile oxides, and carbonyl ylides. wikipedia.orgyoutube.com The regioselectivity of these cycloadditions is determined by the electronic and steric properties of both the dipole and the dipolarophile, often predictable by frontier molecular orbital theory. wikipedia.orgslideshare.net For instance, the reaction of phthalazinium dicyanomethanide, a 1,3-dipole, with N-substituted maleimides proceeds with high endo selectivity. rsc.org

Nucleophilic Addition Chemistry

The electron-deficient double bond of this compound is susceptible to attack by a wide range of nucleophiles. These reactions are of significant interest for the synthesis of functionalized succinimide (B58015) derivatives.

Michael Addition Reactions with Carbon and Heteroatom Nucleophiles

The Michael addition, or conjugate addition, is a key reaction of N-substituted maleimides. libretexts.orgyoutube.com In this reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated carbonyl system. While specific studies detailing the Michael addition of various nucleophiles to this compound are not extensively documented in the reviewed literature, the general reactivity of the maleimide scaffold allows for predictable outcomes with both carbon and heteroatom nucleophiles. youtube.comresearchgate.netnsf.govyoutube.com

Weakly basic carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds, and heteroatom nucleophiles like amines and thiols, readily undergo conjugate addition to the maleimide double bond. youtube.comyoutube.com The general mechanism involves the attack of the nucleophile on one of the double bond carbons, leading to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the succinimide adduct.

Table 1: Representative Michael Addition Reactions with N-Substituted Maleimides

| Nucleophile (Michael Donor) | N-Substituted Maleimide (Michael Acceptor) | Product |

| Amine (e.g., Aniline) | N-Phenylmaleimide | 3-(Phenylamino)-1-phenylpyrrolidine-2,5-dione |

| Thiol (e.g., Thiophenol) | N-Phenylmaleimide | 3-(Phenylthio)-1-phenylpyrrolidine-2,5-dione |

| Enolate (from Diethyl malonate) | N-Phenylmaleimide | Diethyl 2-((2,5-dioxo-1-phenylpyrrolidin-3-yl)methyl)malonate |

This table presents examples of Michael additions with N-phenylmaleimide as a representative N-substituted maleimide, illustrating the types of products expected from the reaction of this compound with similar nucleophiles.

Ring-Opening and Recyclization Pathways with Binucleophilic Agents

Binucleophilic agents, which possess two nucleophilic centers, can react with this compound to afford a variety of heterocyclic structures through ring-opening and subsequent recyclization pathways. While specific literature on these reactions with this compound is scarce, the reactions of other N-substituted maleimides with binucleophiles such as hydrazine (B178648) and its derivatives provide insight into the expected reactivity.

For instance, the reaction of an N-substituted maleimide with hydrazine hydrate (B1144303) can lead to the formation of a pyridazinedione derivative. This transformation likely proceeds through an initial Michael addition of one of the hydrazine nitrogens to the maleimide double bond, followed by an intramolecular cyclization involving the second nitrogen atom and one of the carbonyl groups of the succinimide ring. Subsequent dehydration would then yield the final heterocyclic product.

Radical Reactions and Polymerization

The carbon-carbon double bond of this compound can undergo radical addition, enabling its participation in polymerization reactions. This property is exploited for the synthesis of polymers with tailored thermal and mechanical properties.

Copolymerization Behavior with Diverse Monomers

This compound readily participates in copolymerization reactions with a variety of comonomers, particularly electron-rich monomers. kpi.ua This tendency is attributed to the electron-accepting nature of the maleimide double bond, which favors the formation of alternating copolymers. The copolymerization of N-substituted maleimides with monomers such as styrenes and vinyl ethers has been shown to proceed efficiently. kpi.ua

For instance, the copolymerization of the structurally similar N-cyclohexylmaleimide (NCMI) with styrene (B11656) has been investigated. cmu.eduresearchgate.net The reactivity ratios for this system indicate a strong tendency towards alternation. Given the structural similarity, a comparable behavior is expected for the copolymerization of this compound with styrene.

Table 2: Copolymerization Parameters for N-Cyclohexylmaleimide (NCMI) and Styrene (St) via ATRP cmu.edu

| Comonomer | Reactivity Ratio (r) |

| NCMI | rNCMI = 0.046 |

| Styrene | rSt = 0.127 |

This data for the closely related N-cyclohexylmaleimide suggests a strong alternating tendency in copolymerization with styrene, a behavior anticipated for this compound.

The incorporation of the rigid cyclopentylmaleimide units into a polymer chain can significantly enhance the thermal stability and glass transition temperature (Tg) of the resulting copolymer.

Controlled Radical Polymerization Strategies

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over the molecular weight, architecture, and dispersity of polymers derived from this compound. specificpolymers.comsigmaaldrich.comyoutube.comyoutube.com

ATRP has been successfully employed for the copolymerization of N-cyclohexylmaleimide with both styrene and methyl methacrylate (B99206), yielding well-defined copolymers with low polydispersity. cmu.educmu.edu The mechanism involves the reversible activation and deactivation of the growing polymer chains by a transition metal complex, typically a copper-based catalyst. rsc.orgmdpi.com This controlled process allows for the synthesis of block copolymers and other complex architectures.

Table 3: Atom Transfer Radical Copolymerization of N-Cyclohexylmaleimide (NCMI) and Methyl Methacrylate (MMA) cmu.edu

| Comonomer | Reactivity Ratio (r) |

| NCMI | rNCMI = 0.26 |

| MMA | rMMA = 1.35 |

The reactivity ratios for the ATRP of N-cyclohexylmaleimide and methyl methacrylate indicate that well-defined copolymers can be synthesized, a strategy applicable to this compound.

RAFT polymerization is another powerful CRP technique that can be utilized for monomers like this compound. specificpolymers.comyoutube.comnih.gov This method employs a chain transfer agent, typically a thiocarbonylthio compound, to mediate the polymerization via a reversible addition-fragmentation mechanism. RAFT polymerization is known for its tolerance to a wide range of functional groups and reaction conditions. While specific studies on the RAFT polymerization of this compound were not found in the reviewed literature, the general applicability of RAFT to N-substituted maleimides suggests its potential for the synthesis of well-defined polymers from this monomer.

Advanced Computational and Theoretical Investigations on 1 Cyclopentyl Pyrrole 2,5 Dione

Density Functional Theory (DFT) Applications

Density Functional Theory has become a cornerstone of computational organic chemistry for its balance of accuracy and computational cost. It is extensively applied to study the electronic structure and reactivity of N-substituted maleimides, including 1-Cyclopentyl-pyrrole-2,5-dione, particularly in the context of cycloaddition reactions.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. For this compound, which acts as a dienophile in Diels-Alder reactions, DFT can identify and characterize the structures of the transition states leading to different products. nih.govfigshare.com

Researchers use DFT to model the cycloaddition reaction between an N-substituted maleimide (B117702) and a diene, such as cyclopentadiene (B3395910) or 2,5-dimethylfuran. figshare.comresearchgate.net These calculations can confirm whether a reaction proceeds through a concerted or a stepwise mechanism. nih.gov For the Diels-Alder reaction, a concerted pathway is typical, and DFT helps to locate the single transition state structure connecting reactants to the cycloadduct. The calculations provide key geometric parameters of this high-energy state and, crucially, its activation energy (ΔG‡), which determines the reaction rate. By exploring the effects of catalysts, such as Lewis acids or pyridines, DFT can explain how these promoters lower the activation barrier and influence selectivity. nih.govrsc.org

| Parameter | Description | Typical Calculated Value (Example) |

|---|---|---|

| Activation Energy (ΔG‡) | The free energy barrier that must be overcome for the reaction to occur. | 15-25 kcal/mol |

| Forming C-C Bond 1 Length | The distance between one terminus of the diene and the dienophile in the TS. | ~2.2 Å |

| Forming C-C Bond 2 Length | The distance between the other terminus of the diene and the dienophile in the TS. | ~2.2 Å |

| Imaginary Frequency | A single negative frequency in the vibrational analysis, confirming the structure is a true transition state. | -300 to -500 cm-1 |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. imperial.ac.uk DFT is the primary method used to calculate the energies and visualize the shapes of these orbitals for molecules like this compound.

In a normal-electron-demand Diels-Alder reaction, the key interaction is between the HOMO of the diene and the LUMO of the dienophile (the maleimide). longdom.org The reactivity of the reaction is inversely related to the energy gap (ΔE) between these two orbitals; a smaller gap facilitates electron flow and leads to a faster reaction. researchgate.netresearchgate.net DFT calculations show that the electron-withdrawing nature of the dione (B5365651) functionality in this compound lowers its LUMO energy, making it an effective dienophile. FMO analysis also explains the regioselectivity of the reaction, as the largest lobes of the interacting orbitals will overlap to form the new sigma bonds. longdom.org

| Molecule | Orbital | Energy (eV) | HOMO-LUMO Gap (ΔE) with Diene (eV) | Predicted Reactivity |

|---|---|---|---|---|

| Diene (e.g., Butadiene) | HOMO | -9.1 | 3.9 | High |

| This compound | LUMO | -5.2 | ||

| Diene (e.g., Butadiene) | HOMO | -9.1 | 5.1 | Low |

| Less Reactive Dienophile | LUMO | -4.0 |

One of the most powerful applications of DFT in this area is the prediction of stereoselectivity, particularly the preference for endo or exo products in Diels-Alder reactions. chemrxiv.orgresearchgate.net By calculating the activation free energies (ΔG‡) for the transition states leading to both the endo and exo isomers, DFT can accurately predict which product will be formed preferentially under kinetic control. rsc.org For many Diels-Alder reactions involving maleimides, the endo product is favored, a preference often attributed to stabilizing secondary orbital interactions between the diene and the dienophile's carbonyl groups, an effect that can be quantified with DFT. longdom.org

Furthermore, DFT is used to explore the conformational landscape of this compound. The cyclopentyl group can adopt various puckered conformations, and its rotation relative to the planar pyrrole-2,5-dione ring leads to different rotational isomers (rotamers). DFT calculations can determine the relative energies of these conformers, identifying the most stable, low-energy shapes the molecule is likely to adopt in solution. mdpi.com This information is critical for accurately modeling its reaction stereoselectivities.

Molecular Dynamics (MD) Simulations and Kinetic Modeling

While DFT is excellent for static properties and single reaction steps, Molecular Dynamics (MD) simulations provide insight into the time-dependent behavior of molecular systems, from conformational changes to complex reaction events.

The Diels-Alder reaction is often reversible, and understanding the kinetics of both the forward and retro-Diels-Alder reactions is crucial for applications in self-healing materials and drug delivery. nih.gov Standard MD simulations are typically too short to observe rare events like chemical reactions. The ReaxFF reactive force field bridges this gap by using a bond-order formalism to allow for the formation and breaking of chemical bonds during a simulation. acs.org

To study the kinetics of reversible Diels-Alder reactions involving maleimides, accelerated MD techniques combined with ReaxFF can be employed. These methods apply a bias potential or increase the simulation temperature to speed up the reaction events, allowing for the calculation of rate constants over computationally accessible timescales. acs.orgnih.gov This approach can model how factors like temperature and solvent affect the equilibrium between the Diels-Alder adduct and its constituent diene and dienophile.

MD simulations are uniquely suited to studying mechanochemistry, which explores how external mechanical forces can induce chemical transformations. Using reactive force fields like ReaxFF, researchers can simulate the response of a molecule like this compound to mechanical stress. acs.orgnih.govresearchgate.net

In a typical simulation, the molecule could be part of a polymer chain that is being stretched. The MD simulation tracks how the applied force is distributed through the covalent bonds of the molecule. This can reveal which bonds are most susceptible to breaking under strain. For a Diels-Alder adduct of this compound, simulations can show that the force is channeled to the C-C bonds formed during the cycloaddition, potentially triggering a force-induced retro-Diels-Alder reaction. escholarship.org This provides a molecular-level understanding of how mechanochemical processes work, which is vital for designing mechanically responsive materials.

Quantum Chemical Characterization of Electronic Structure

The electronic structure of this compound, a derivative of maleimide, is a subject of interest in computational chemistry for understanding its reactivity, stability, and potential applications. Although specific experimental and computational studies solely dedicated to this compound are not extensively available in the public domain, its electronic characteristics can be thoroughly understood through the well-established principles of quantum chemistry and by drawing parallels with extensively studied analogous N-substituted maleimides.

Theoretical investigations of such molecules are predominantly carried out using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost for determining the electronic properties of medium-sized organic molecules. The B3LYP functional is a commonly employed hybrid functional for this class of compounds, often paired with a split-valence basis set such as 6-311++G(d,p) to provide a reliable description of the electronic distribution, including polarization and diffuse functions.

The electronic properties of this compound are primarily dictated by the interplay between the electron-withdrawing pyrrole-2,5-dione ring and the electron-donating cyclopentyl substituent attached to the nitrogen atom. The pyrrole-2,5-dione moiety features a conjugated π-system across the carbon-carbon double bond and the two carbonyl groups. This conjugation leads to a delocalization of π-electrons, which is a key factor in its electronic behavior.

A critical aspect of the electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental in predicting the chemical reactivity and the electronic absorption characteristics of the molecule.

Table 1: Conceptual Frontier Molecular Orbital Characteristics for this compound

| Molecular Orbital | Expected Localization and Character | Role in Chemical Reactivity |

| HOMO | The HOMO is anticipated to have significant electron density localized on the pyrrole (B145914) ring, particularly the C=C double bond, with some contribution from the p-orbitals of the nitrogen and oxygen atoms. The cyclopentyl group, through its inductive effect, will slightly raise the energy of the HOMO compared to an unsubstituted maleimide. | Acts as the primary site for electrophilic attack. The energy of the HOMO is related to the ionization potential of the molecule. |

| LUMO | The LUMO is expected to be primarily localized over the π* orbitals of the carbonyl groups and the C=C double bond of the pyrrole-2,5-dione ring. This distribution makes these sites susceptible to nucleophilic attack. | Functions as the primary site for nucleophilic attack. The energy of the LUMO is related to the electron affinity of the molecule. |

The energy difference between the HOMO and the LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insight into the kinetic stability and chemical reactivity of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and can be more easily polarized. For N-alkyl substituted maleimides like this compound, the HOMO-LUMO gap is expected to be in a range that makes it reactive in various chemical transformations, particularly in cycloaddition and Michael addition reactions.

The electron density distribution, another key aspect of the quantum chemical characterization, can be visualized through molecular electrostatic potential (MEP) maps. For this compound, the MEP would be expected to show regions of negative potential (electron-rich) around the carbonyl oxygen atoms, making them sites for electrophilic and hydrogen bonding interactions. The region around the cyclopentyl group would exhibit a relatively neutral or slightly positive potential.

Table 2: Summary of Expected Electronic Properties of this compound

| Property | Expected Characteristic | Significance |

| HOMO Energy | Relatively high due to the electron-donating cyclopentyl group. | Lower ionization potential, susceptibility to electrophilic attack. |

| LUMO Energy | Relatively low due to the electron-withdrawing dione moiety. | Higher electron affinity, susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate, allowing for chemical reactivity. | Determines the molecule's stability, reactivity, and electronic transition energies. |

| Electron Density | High density on carbonyl oxygens, delocalized π-system in the ring. | Dictates sites of interaction for polar and charged species. |

| Dipole Moment | A significant dipole moment is expected due to the polar carbonyl groups. | Influences solubility in polar solvents and intermolecular interactions. |

Applications and Advanced Materials Based on 1 Cyclopentyl Pyrrole 2,5 Dione Derivatives

Integration into Polymer Science and Engineering

The maleimide (B117702) group in 1-Cyclopentyl-pyrrole-2,5-dione is a key feature that allows for its incorporation into various polymer systems. This has led to significant advancements in high-performance macromolecules, thermally stable thermosets, and smart materials.

Development of High-Performance Macromolecular Systems

Derivatives of this compound are utilized as monomers or modifying agents to create high-performance macromolecular systems. The introduction of the N-cyclopentylmaleimide functionality can lead to polymers with low porosity and high-temperature resistance. These characteristics are crucial for applications in demanding environments such as those found in the aerospace and electronics industries.

Design of Thermosets with Enhanced Thermal Stability

Thermosetting polymers are known for their rigid, three-dimensional network structures. Incorporating this compound derivatives into thermoset formulations, such as epoxy resins, can significantly enhance their thermal stability. The maleimide group can participate in crosslinking reactions, leading to a more robust and heat-resistant network. This makes them suitable for use in high-temperature adhesives, coatings, and composite materials.

Fabrication of Self-Healing Polymers and Covalent Adaptable Networks (CANs)

A groundbreaking application of this compound derivatives is in the fabrication of self-healing polymers and Covalent Adaptable Networks (CANs). nih.govresearchgate.net These materials have the remarkable ability to repair themselves after damage, extending their lifespan and improving safety. illinois.edumdpi.com

CANs are a class of polymers that contain dynamic covalent bonds, allowing the polymer network to rearrange, break, and reform in response to stimuli like heat. mdpi.commdpi.com This dynamic nature enables the material to heal cracks and scratches. The Diels-Alder reaction is a common mechanism used in these systems, where a diene and a dienophile (like the maleimide group in this compound) react to form a reversible covalent bond. This reversibility is the key to the material's ability to self-heal multiple times. nih.gov

There are two main types of CANs: nih.gov

Dissociative CANs: In these networks, the bonds break completely upon heating and reform upon cooling.

Associative CANs: In these networks, the bond exchange occurs without a complete dissociation of the network structure.

The choice between these mechanisms influences the material's properties, such as its mechanical strength and healing efficiency. nih.gov The development of self-healing materials and CANs represents a significant step towards more sustainable and durable polymeric materials. nih.govresearchgate.net

Monomer in UV-Curable Systems and Photosetting Polymerization Processes

N-substituted maleimides, including this compound, can act as photoinitiators in UV-curable systems. usm.edu In the presence of UV light, they can initiate polymerization, making them valuable components in coatings, inks, and adhesives that require rapid curing. The efficiency of the polymerization can be influenced by the specific N-substituent on the maleimide. usm.edu This technology allows for fast, energy-efficient, and environmentally friendly manufacturing processes.

Application as Curing Agents for Epoxy Resins

Epoxy resins are widely used for their excellent adhesion, chemical resistance, and mechanical properties. atlantis-press.comthreebond.co.jp However, they require a curing agent to form a durable thermoset. Derivatives of this compound can be synthesized to act as effective curing agents for epoxy resins. atlantis-press.comatlantis-press.com For instance, a novel epoxy curing agent, N,N-(4-amino phenyl maleimide) diglycidyl amine (APMDGA), has been synthesized from maleic anhydride (B1165640). atlantis-press.comatlantis-press.com The incorporation of the maleimide group into the curing agent can improve the hardness and chemical stability of the cured epoxy. atlantis-press.com

Table 1: Representative Polyamines as Epoxy Curing Agents threebond.co.jp

| Curing Agent Type | Characteristics | Applications |

| Aliphatic Amine | Rapid room temperature cure, high exotherm, short pot life | General purpose adhesives, coatings |

| Aromatic Amine | Slower cure requiring heat, greater heat and chemical resistance | High-performance composites, electrical laminates |

This table is for illustrative purposes and shows general classes of amine curing agents.

Role in Organic Semiconductors and Electronic Devices

Pyrrole-containing materials, including derivatives of this compound, are being explored for their potential in organic electronics. researchgate.netnih.gov The π-electron-rich nature of the pyrrole (B145914) ring makes it a suitable building block for organic semiconductors. researchgate.net These materials can be used in a variety of electronic devices, such as:

Organic Field-Effect Transistors (OFETs): These are key components in flexible displays, RFID tags, and sensors. nih.govrsc.orgfrontiersin.org

Organic Photovoltaics (OPVs): These are used to convert sunlight into electricity. nih.gov

The design and synthesis of novel pyrrole-based polymers with high charge carrier mobility are crucial for advancing the performance of these organic electronic devices. nih.govfrontiersin.org The properties of these materials can be tuned by modifying the chemical structure, for example, by creating donor-acceptor type copolymers. nih.govfrontiersin.org

Contributions to Click Chemistry Methodologies

Click chemistry is characterized by reactions that are high-yielding, wide in scope, and generate no byproducts. The thiol-maleimide reaction is a prime example of a click reaction, and N-substituted maleimides like this compound are central to its application.

The reaction between a thiol (a compound containing an -SH group) and the carbon-carbon double bond of a maleimide is a cornerstone of bioconjugation and materials science. nih.govacs.org This Michael-type addition is exceptionally efficient and selective, proceeding rapidly under mild conditions, often in aqueous solutions and at physiological pH. acs.org

The nature of the substituent on the maleimide nitrogen (the 'N-substituent') plays a critical role. For this compound, the N-cyclopentyl group is an N-alkyl substituent. Studies comparing N-alkyl and N-aryl maleimides have found that N-alkyl maleimides generally form more stable bioconjugates that are less prone to hydrolysis compared to their N-aryl counterparts. researchgate.net However, a known issue with thiosuccinimide adducts is their potential to undergo a retro-Michael reaction, where the thiol addition is reversible, or hydrolysis of the maleimide ring itself. nih.govresearchgate.net The stability of the resulting conjugate is therefore a key consideration in designing reagents for specific applications.

| Factor | Influence on Thiol-Maleimide Reaction | Research Finding |

| N-Substituent | Affects reaction rate and stability of the resulting thiosuccinimide adduct. | N-aryl maleimides can increase conjugation rates but may lead to a significant increase in the hydrolysis rate of the product compared to N-alkyl maleimides. researchgate.net |

| Solvent | Influences the reaction mechanism and kinetics. | Protic solvents like water or methanol (B129727) can facilitate the reaction, often leading to quantitative conversion in minutes. researchgate.net |

| pH | Affects the concentration of the reactive thiolate anion. | Reaction rates can be accelerated with increasing pH up to around 7.5; beyond this, competing reactions with amines may occur. acs.org |

| Initiator/Catalyst | Can significantly accelerate the reaction. | Tertiary amines and phosphines are commonly used to initiate or catalyze the thiol-maleimide addition. researchgate.netrsc.org |

The reliability and specificity of the thiol-maleimide click reaction have made derivatives of this compound invaluable for modifying large, complex molecules and surfaces.

Macromolecular Conjugation: A primary application is in bioconjugation, the process of linking molecules to biomolecules such as proteins. nih.gov Cysteine residues in proteins contain thiol groups that can be selectively targeted by maleimides. This has been instrumental in creating antibody-drug conjugates (ADCs), where a potent drug is attached to an antibody that targets cancer cells. nih.gov The stability of the linkage is paramount, and the choice of N-substituent on the maleimide can be tuned to control the properties of the resulting ADC. researchgate.net Similarly, maleimides are used to attach fluorescent dyes, affinity tags, or spin labels to proteins for analytical and diagnostic purposes. nih.gov

Polymer and Materials Synthesis: In polymer chemistry, maleimide-functionalized polymers can be cross-linked or modified by reacting them with thiol-containing molecules. This allows for the creation of advanced materials like hydrogels and functional polymer networks. acs.org The thiol-ene reaction involving maleimides is also used for end-group functionalization of polymers synthesized via techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.org

Surface Modification: The functionalization of surfaces is another key area. For instance, maleimide derivatives can be used to prepare functionalized gold nanoparticles. rsc.org By anchoring a maleimide-containing molecule to the nanoparticle surface, a reactive handle is created that allows for the subsequent "clicking" of thiol-containing biomolecules, effectively coating the nanoparticle with a functional biological layer.

Catalytic Roles of Pyrrole-2,5-dione Based Reagents in Organic Reactions

While the maleimide moiety itself is typically a reactive substrate rather than a catalyst, it is a crucial reagent that enables a wide range of powerful catalytic reactions, particularly in the realm of transition-metal catalysis. In these processes, the pyrrole-2,5-dione structure acts as a key coupling partner, participating in the catalytic cycle to form complex molecular architectures.

Maleimides are extensively used as alkenylation reagents in transition-metal-catalyzed C-H activation reactions. rsc.orgresearchgate.net In these reactions, a catalyst, often based on rhodium (Rh) or ruthenium (Ru), activates a typically inert C-H bond in a substrate, allowing it to add across the maleimide's double bond. researchgate.netacs.org This strategy provides direct access to a diverse array of structurally complex succinimide (B58015) derivatives, which are important scaffolds in medicinal chemistry. rsc.org

For example, Rh(III)-catalyzed systems can achieve the spiro-cyclization of amides with maleimides, creating complex spiropyrrolidinetriones. acs.org In the proposed mechanism, the rhodium catalyst coordinates to the amide and activates a C-H bond. The maleimide then inserts into the rhodium-carbon bond, and subsequent intramolecular reaction steps lead to the final spirocyclic product, regenerating the catalyst for the next cycle. acs.org

| Catalytic System | Reaction Type | Role of Maleimide | Product Type |

| Rh(III) / Ag₂CO₃ | C-H Activation / Spiro-cyclization | Coupling partner for activated amide | Spiropyrrolidinetriones acs.org |

| Ru(II) | C-H Activation / Alkylation | Electrophilic partner for indole (B1671886) C-H bond | C6-substituted indole succinimides researchgate.net |

| Rh(I) | C-H Activation / Alkenylation | Coupling partner for activated aromatic amide | Isoindolone spirosuccinimides acs.org |

| Phosphine (B1218219) (Organocatalyst) | Isomerization / γ'-Addition | Substrate for cascade reaction | 3,4-disubstituted maleimides nih.gov |

Beyond metal catalysis, maleimide derivatives are substrates in organocatalytic reactions. Phosphines can catalyze the isomerization of allenoates bearing a succinimide group, initiating a cascade reaction with imines to produce highly functionalized 3,4-disubstituted maleimides. nih.gov In this cycle, the phosphine acts as the true catalyst, but the reaction is designed around the reactivity of the maleimide-related precursor.

Building Block in Complex Organic Synthesis and Scaffold Development

The rigid, planar structure and reactive handles of the pyrrole-2,5-dione core make it an exceptional building block for constructing complex organic molecules and molecular scaffolds. researchgate.net Its derivatives are found in numerous natural products and pharmacologically active compounds. nih.govmdpi.com

The term "scaffold" refers to a core molecular structure upon which other chemical groups can be systematically added to build larger, functional molecules. nih.gov The pyrrole-2,5-dione unit is a privileged scaffold in medicinal chemistry due to its ability to present substituents in well-defined spatial orientations, which is crucial for interaction with biological targets like enzymes and receptors. acs.org

For example, researchers have synthesized series of 1H-pyrrole-2,5-dione derivatives as potential cholesterol absorption inhibitors. researchgate.net In these studies, the core scaffold was systematically modified with different substituents to optimize biological activity, leading to compounds that could suppress the formation of foam cells, a key process in atherosclerosis. researchgate.net The pyrrolidine-2,5-dione scaffold (the saturated version) is also a recognized pharmacophore in the development of anticonvulsant drugs. acs.org

Furthermore, the pyrrole-2,5-dione ring is a component of more elaborate non-peptide scaffolds designed to mimic protein secondary structures like beta-sheets. keyorganics.net By linking pyrrolinone units, chemists can create molecules that display amino acid side chains in a specific three-dimensional arrangement, enabling them to interact with protein binding sites. The synthesis of these complex scaffolds often relies on the step-by-step construction and coupling of building blocks derived from maleimides or related structures.

The use of this compound as a building block imparts specific steric and electronic properties. The cyclopentyl group provides a non-polar, bulky substituent that can influence the molecule's solubility, crystal packing, and interaction with hydrophobic pockets in biological targets.

Advanced Spectroscopic and Structural Characterization of 1 Cyclopentyl Pyrrole 2,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional techniques, a complete picture of the atomic arrangement in 1-Cyclopentyl-pyrrole-2,5-dione can be assembled.

The ¹H NMR spectrum of this compound provides specific information about the chemical environment of each proton. Experimental data obtained in deuterated chloroform (B151607) (CDCl₃) reveals a distinct set of signals that correspond directly to the compound's unique structural features. ucd.ie

A sharp singlet is observed at approximately 6.61 ppm. ucd.ie This signal, integrating to two protons, is characteristic of the two equivalent vinyl protons (-CH=CH-) on the pyrrole-2,5-dione ring. Its singlet nature indicates the magnetic equivalence of these two protons.

The cyclopentyl group gives rise to several signals. A pentet (a multiplet with five lines) appears at 4.39 ppm, which corresponds to the single proton on the carbon atom directly bonded to the nitrogen (N-CH). ucd.ie This splitting pattern arises from coupling to the four neighboring protons on the two adjacent methylene (B1212753) (CH₂) groups. The remaining eight protons of the cyclopentyl ring appear as complex multiplets between 1.51 and 2.03 ppm. ucd.ie

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 6.61 | Singlet (s) | 2H | Olefinic protons (-CH=CH-) |

| 4.39 | Pentet (p) | 1H | Methine proton (N-CH) |

| 2.03 – 1.75 | Multiplet (m) | 8H | Methylene protons (-CH₂-) |

| 1.63 – 1.51 | Multiplet (m) |

View Data

Complementing the proton data, the ¹³C NMR spectrum provides a map of the carbon skeleton. The spectrum for this compound shows five distinct signals, consistent with the molecule's symmetry. ucd.ie

The most downfield signal, appearing at 170.9 ppm, is assigned to the two equivalent carbonyl carbons (C=O) of the imide functional group. ucd.ie The two olefinic carbons (-CH=CH-) of the ring produce a single signal at 134.0 ppm. ucd.ie For the cyclopentyl substituent, the carbon atom attached to the nitrogen (N-CH) resonates at 50.9 ppm. The remaining four methylene carbons are chemically non-equivalent and appear as two distinct signals at 29.4 ppm and 24.8 ppm. ucd.ie

| Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| 170.9 | Carbonyl carbons (C=O) |

| 134.0 | Olefinic carbons (-CH=CH-) |

| 50.9 | Methine carbon (N-CH) |

| 29.4 | Methylene carbons (-CH₂-) |

| 24.8 | Methylene carbons (-CH₂-) |

View Data

HSQC would be used to correlate each proton signal with its directly attached carbon signal. For instance, the proton signal at 6.61 ppm would show a correlation to the carbon signal at 134.0 ppm, confirming the C-H bond of the olefinic group.

HMBC reveals longer-range couplings (typically over two to three bonds). This is crucial for connecting different parts of the molecule. An HMBC experiment on this compound would show a correlation between the N-CH proton (4.39 ppm) and the carbonyl carbons (170.9 ppm), unequivocally linking the cyclopentyl ring to the pyrrole-2,5-dione core.

This compound is an achiral molecule and does not possess stereoisomers. The pyrrole-2,5-dione ring is planar, and the cyclopentyl group is symmetrically substituted. Therefore, differentiation of stereoisomers is not applicable to this specific compound.

However, NMR can be a powerful tool for conformational analysis. In principle, the rotation around the N-C bond connecting the cyclopentyl ring to the maleimide (B117702) ring could be studied. At room temperature, this rotation is typically rapid on the NMR timescale, resulting in time-averaged signals and the observed magnetic equivalence of the two vinyl protons and carbons. Variable-temperature NMR studies could potentially reveal information about the energy barrier to this rotation, although such dynamics are generally not restricted for this type of flexible substituent.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound displays several key absorption bands that confirm its structure. ucd.ie

The most prominent feature is a strong absorption band at 1691 cm⁻¹, which is characteristic of the symmetric C=O stretching vibration of the five-membered imide ring. ucd.ie The C-H stretching of the olefinic protons on the ring is observed as a weak band at 3092 cm⁻¹. ucd.ie The aliphatic C-H stretching vibrations from the CH and CH₂ groups of the cyclopentyl ring are evident from the medium-intensity band at 2967 cm⁻¹ and a weaker band at 2874 cm⁻¹. ucd.ie A strong band at 1373 cm⁻¹ can be attributed to the C-N stretching vibration of the imide. ucd.ie

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3092 | Weak (w) | =C-H Stretch (Olefinic) |

| 2967, 2874 | Medium (m), Weak (w) | C-H Stretch (Aliphatic) |

| 1691 | Strong (s) | C=O Stretch (Imide) |

| 1373 | Strong (s) | C-N Stretch |

View Data

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition and confirmation of its molecular formula. For this compound, HRMS analysis using electrospray ionization time-of-flight (ESI-TOF) confirms the molecular formula C₉H₁₁NO₂. ucd.ie

The calculated exact mass for the molecular ion [M]⁺˙ is 165.0790 Da. The experimentally measured value was found to be 165.0786 Da, which is in excellent agreement with the theoretical value. ucd.ie This high degree of accuracy provides definitive evidence for the molecular formula and corroborates the structural information obtained from NMR and IR spectroscopy.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

In the absence of a publicly available crystal structure for this compound, a hypothetical data table based on expected values from similar structures is presented below for illustrative purposes. These values are derived from analyses of other N-alkyl and N-cycloalkyl maleimides found in the crystallographic literature.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 - 9.5 |

| b (Å) | ~10.0 - 11.0 |

| c (Å) | ~9.0 - 10.0 |

| α (°) | 90 |

| β (°) | ~95 - 105 |

| γ (°) | 90 |

| Volume (ų) | ~850 - 950 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.2 - 1.3 |

Future Directions and Emerging Research Avenues for 1 Cyclopentyl Pyrrole 2,5 Dione

Development of Highly Sustainable and Atom-Economical Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For 1-Cyclopentyl-pyrrole-2,5-dione, future research will likely focus on optimizing existing synthetic strategies and exploring novel, greener alternatives.

Current methods for synthesizing N-substituted maleimides often involve the reaction of a primary amine with maleic anhydride (B1165640) to form a maleanilic acid intermediate, followed by cyclization. While effective, these methods can sometimes utilize solvents that are not considered environmentally friendly.

Future research is anticipated to focus on the following areas to enhance sustainability:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, increase yields for the synthesis of N-substituted maleimides. This technique offers a more energy-efficient alternative to conventional heating methods.

Solvent-Free and Bio-based Reactions: The Diels-Alder reaction, a cornerstone of organic synthesis, can proceed with high efficiency under solvent-free conditions, boasting 100% atom economy. The use of bio-based furanic substrates in these reactions presents a promising avenue for the sustainable synthesis of maleimide (B117702) derivatives.

Continuous Flow Processes: Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and scalability. Developing continuous flow methods for the synthesis of this compound could lead to more efficient and sustainable industrial production.

| Synthesis Approach | Key Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, increased energy efficiency |

| Diels-Alder with Bio-based Furans | High atom economy, use of renewable resources, solvent-free conditions |

| Continuous Flow Chemistry | Enhanced safety, scalability, improved reaction control |

Exploration of Novel Reaction Pathways and Highly Selective Transformations

This compound is a valuable building block in organic synthesis due to the reactivity of its carbon-carbon double bond. Future research will continue to uncover new reaction pathways and develop highly selective transformations.

Recent studies have demonstrated the utility of N-cyclopentylmaleimide in photochemical reactions. For instance, it has been successfully employed in the continuous flow synthesis of cyclobutenes using LED technology. In these [2+2] cycloaddition reactions with various alkynes, the corresponding cyclobutene (B1205218) products were obtained in high efficiency. ucd.ie This method provides an energy-efficient and scalable route to highly substituted cyclobutanes, which are sought-after motifs in medicinal chemistry. ucd.ie

Another promising area is the use of N-cyclopentylmaleimide in the photochemical synthesis of pyrazolines. thieme-connect.com By trapping in situ generated nitrile imine dipoles with N-cyclopentylmaleimide, a variety of pyrazoline derivatives can be produced in high yields. thieme-connect.com This reagent-free flow process is an attractive and sustainable method for accessing these medicinally relevant heterocyclic compounds. thieme-connect.com

Future explorations in this area may include:

Asymmetric Catalysis: Developing catalytic systems to control the stereochemistry of reactions involving this compound, leading to the synthesis of enantiomerically pure compounds for applications in pharmaceuticals and materials science.

Multicomponent Reactions: Designing one-pot reactions where multiple starting materials, including this compound, combine to form complex molecules in a single step, thereby increasing efficiency and reducing waste.

Late-Stage Functionalization: Exploring the use of this compound as a reagent for the late-stage modification of complex molecules, such as pharmaceuticals and natural products, to rapidly generate analogues with improved properties.

Advanced Integrated Computational-Experimental Approaches for Predictive Design

The synergy between computational modeling and experimental work is revolutionizing the way chemical research is conducted. For this compound, these integrated approaches can accelerate the discovery and development of new materials and molecules with tailored properties.

For the broader class of maleimide derivatives, coupled computational and experimental strategies are already being used to design novel fluorescent probes. By training artificial neural networks with experimental data, researchers can predict the photophysical properties of new maleimide structures. This allows for the targeted synthesis of compounds with desired absorption and emission characteristics.

Future research directions for this compound in this domain include:

Predictive Modeling of Reactivity: Using quantum chemical calculations to predict the reactivity of the double bond in this compound towards different reactants, guiding the design of new and selective chemical transformations.

In Silico Screening for Biological Activity: Employing molecular docking and other computational techniques to screen virtual libraries of this compound derivatives for potential interactions with biological targets, thereby identifying promising candidates for further experimental investigation as therapeutic agents.

Materials by Design: Utilizing molecular dynamics simulations to predict the bulk properties of polymers and materials incorporating this compound, enabling the rational design of materials with specific mechanical, thermal, or optical properties. Coarse-grain molecular dynamics simulations, for instance, have been used to understand the glass transition temperature of polymers with cleavable side chains. keio.ac.jp

Integration into Responsive and Adaptive Functional Materials

The incorporation of this compound into polymeric structures is a promising avenue for the creation of advanced functional materials. Its chemical functionality allows it to be used as a monomer or a modifying agent to impart specific properties to the resulting material.

Several patents highlight the use of N-cyclopentylmaleimide as a comonomer in the production of various functional polymers:

Photoresists and Insulating Films: N-cyclopentylmaleimide is listed as a component in copolymers for radiation-sensitive compositions used in the manufacturing of semiconductor devices and liquid crystal displays. google.comgoogle.comgoogle.compatentbuddy.com These materials are valued for their transparency, heat resistance, and developability. google.com

Optical Films: Copolymers containing N-cyclopentylmaleimide have been investigated for their potential in optical applications, such as mirror films and materials with controlled birefringence. keio.ac.jpi.moscow Research in Japan has explored the use of alternating copolymers of N-cyclopentylmaleimide and isobutylene (B52900) to control birefringence in optical polymers. keio.ac.jp

Thermo-curable Copolymers: N-cyclopentylmaleimide is included as a potential N-substituted maleimide in the creation of photo- and/or thermo-curable copolymers. patentbuddy.comgoogle.com These materials are useful for applications such as solder resists, optical waveguides, and dielectric films. patentbuddy.comgoogle.com

Future research will likely focus on:

Stimuli-Responsive Polymers: Designing polymers containing this compound that can respond to external stimuli such as light, temperature, or pH. The reversible nature of some reactions involving the maleimide group could be exploited to create self-healing or shape-memory materials.

High-Performance Thermosets: Investigating the use of this compound in the formulation of high-performance thermosetting resins with enhanced thermal stability, mechanical strength, and chemical resistance for applications in aerospace and electronics.

Bioconjugates and Hydrogels: Exploring the functionalization of biopolymers and the formation of hydrogels using this compound for applications in drug delivery, tissue engineering, and regenerative medicine.

Uncovering Synergistic Applications in Interdisciplinary Fields

The unique properties of this compound make it a candidate for applications that span multiple scientific disciplines. Its ability to participate in a variety of chemical reactions and to be incorporated into polymers opens up possibilities for its use in synergistic applications.

For example, the use of copolymers containing N-cyclopentylmaleimide in photoresists for semiconductor manufacturing is an interdisciplinary application that combines organic chemistry, polymer science, and materials engineering. google.comgoogle.comgoogle.compatentbuddy.com

Future synergistic applications could emerge in the following areas:

Advanced Coatings: Developing protective or functional coatings where this compound-containing polymers provide a combination of properties, such as scratch resistance, anti-fouling capabilities, and optical clarity.

Sensors and Diagnostics: Creating sensor platforms where the reactivity of the maleimide moiety is utilized for the selective detection of specific analytes. This could involve the development of colorimetric or fluorescent sensors based on the chemical interaction of the target molecule with a this compound derivative.

Composite Materials: Using this compound as a coupling agent or as a component of the matrix resin in fiber-reinforced composites to improve the interfacial adhesion between the fibers and the polymer, leading to materials with enhanced mechanical performance.

Q & A

Q. What are the common synthetic routes for 1-Cyclopentyl-pyrrole-2,5-dione, and how can reaction conditions be optimized?

The synthesis of substituted pyrrole-2,5-diones often involves cyclization reactions or Michael adduct formation. For example, 1-(4-acetylphenyl)-pyrrole-2,5-dione derivatives were synthesized via Michael additions using a cellulose sulfuric acid catalyst, yielding compounds with moderate-to-good purity (40–70% yields) . Optimization includes solvent selection (e.g., ethanol for recrystallization), temperature control (room temperature to reflux), and catalyst screening. Column chromatography (silica gel, hexane/ethyl acetate) is commonly used for purification. Kinetic studies using in-situ FTIR and DFT calculations can guide reaction pathway optimization .

Q. What spectroscopic methods are critical for structural elucidation of this compound derivatives?

Key techniques include:

- 1H/13C NMR : To confirm substituent positions and cyclopentyl integration (e.g., δ 2.5–3.5 ppm for cyclopentyl protons).

- HRMS : For molecular ion validation (e.g., [M+H]+ with <5 ppm error) .

- FTIR : To identify carbonyl stretches (~1700 cm⁻¹ for dione) and functional groups (e.g., C–N at ~1250 cm⁻¹) . Single-crystal X-ray diffraction (SHELX-refined) provides absolute configuration, as demonstrated for 1-(2-hydroxyethyl)pyrrole-2,5-dione (R-factor = 0.081) .

Q. How are preliminary biological activities assessed for this compound class?

In vitro assays include:

- Enzyme inhibition : Fluorometric analysis of GABA-transaminase activity (IC50 values, e.g., 5.2–160.4 µM for related diones) .

- Antioxidant assays : DPPH/ABTS radical scavenging, with SAR analysis guided by substituent electronegativity .

- Antimicrobial screening : Agar diffusion methods against bacterial/fungal strains, with MIC values compared to standards like vigabatrin .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for pyrrole-2,5-dione derivatives?

SAR studies require:

- Variation of substituents : Cyclopentyl vs. aryl groups (e.g., 4-iodophenyl derivatives show enhanced reactivity in CuI-catalyzed 1,3-cycloadditions) .

- DFT calculations : To correlate electronic properties (HOMO/LUMO energies) with bioactivity. For example, electron-withdrawing groups (e.g., –Cl, –Br) improve antioxidant efficacy by stabilizing radical intermediates .

- Pharmacophore modeling : To identify critical binding motifs, such as the two-metal binding site in HIV-1 integrase inhibitors .

Q. What advanced strategies resolve contradictions in mechanistic pathways for pyrrole-2,5-dione synthesis?

Contradictions in mechanisms (e.g., Paal-Knorr vs. nucleophilic addition pathways) are addressed via:

- In-situ FTIR monitoring : Identifies intermediates (e.g., enamine vs. imine formation) and validates rate-limiting steps .

- Kinetic isotope effects (KIE) : To distinguish proton-transfer vs. electron-transfer steps.

- Computational modeling : Transition-state analysis (e.g., B3LYP/6-31G*) clarifies energetically favorable pathways .

Q. How are pyrrole-2,5-diones applied in materials science or multicomponent reactions?